molecular formula C8H17NO B577798 (4-Ethylpiperidin-4-yl)methanol CAS No. 1256643-15-8

(4-Ethylpiperidin-4-yl)methanol

Cat. No.: B577798
CAS No.: 1256643-15-8
M. Wt: 143.23
InChI Key: GDDYZIOQRPFFAR-UHFFFAOYSA-N
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Description

(4-Ethylpiperidin-4-yl)methanol is an organic compound with the molecular formula C8H17NO It features a piperidine ring substituted with an ethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethylpiperidin-4-yl)methanol typically involves the reaction of piperidine derivatives with ethylating agents followed by hydroxymethylation. One common method includes the use of ethyl bromide and formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution and subsequent reduction to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Tosyl chloride, thionyl chloride.

Major Products Formed:

    Oxidation: Ketones, aldehydes.

    Reduction: Saturated piperidine derivatives.

    Substitution: Tosylates, chlorides.

Comparison with Similar Compounds

    Piperidine: A simpler structure without the ethyl and hydroxymethyl substitutions.

    (4-Methylpiperidin-4-yl)methanol: Similar structure with a methyl group instead of an ethyl group.

    (4-Phenylpiperidin-4-yl)methanol: Contains a phenyl group instead of an ethyl group.

Uniqueness: (4-Ethylpiperidin-4-yl)methanol is unique due to the presence of both an ethyl group and a hydroxymethyl group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(4-ethylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-2-8(7-10)3-5-9-6-4-8/h9-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDYZIOQRPFFAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCNCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309126
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256643-15-8
Record name 4-Ethyl-4-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256643-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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